Proglumetacin

Description

Propriétés

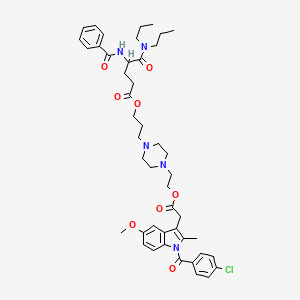

IUPAC Name |

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGHCGBYMQQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048842 | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57132-53-3 | |

| Record name | Proglumetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57132-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumetacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057132533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumetacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proglumetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGLUMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV919079LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proglumetacin: A Technical Guide to Synthesis and Exploration of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a mutual prodrug of the well-established anti-inflammatory agent indomethacin and the gastroprotective agent proglumide. This dual-action design aims to mitigate the gastric side effects commonly associated with traditional NSAIDs. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the core chemical reactions and methodologies. Furthermore, it delves into the development of novel this compound derivatives, exploring the rationale behind their design and the synthetic strategies employed. Quantitative data on synthesis and biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key reactions and diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding and further research in this area.

Introduction

This compound is a complex molecule designed to deliver indomethacin, a potent cyclooxygenase (COX) inhibitor, while simultaneously providing gastric protection through the action of proglumide, a cholecystokinin (CCK) antagonist.[1][2] Upon oral administration, this compound is metabolized to indomethacin and proglumide.[2][3] The indomethacin component exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1][2] The co-released proglumide helps to counteract the ulcerogenic effects of indomethacin by protecting the gastric mucosa.[2]

This guide will first elucidate the chemical synthesis of the this compound backbone, focusing on the esterification reaction that links the indomethacin and proglumide moieties. Subsequently, it will explore the landscape of novel derivative development, discussing strategies to enhance efficacy, modify pharmacokinetic profiles, and further reduce toxicity.

Synthesis of this compound

The synthesis of this compound is achieved through the formal condensation of the carboxylic acid group of indomethacin with the hydroxyl group of a proglumide derivative.[1] This esterification reaction is the cornerstone of this compound's prodrug structure.

Starting Materials

-

Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.

-

Proglumide Derivative: 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N-(benzoyl)-N,N-dipropyl-α-glutaminate. The synthesis of this specific proglumide derivative is a multi-step process that is not extensively detailed in publicly available literature but would involve standard peptide coupling and alkylation reactions.

Core Reaction: Esterification

The key synthetic step is the formation of an ester linkage between the carboxylic acid of indomethacin and the primary alcohol of the proglumide derivative.

Reaction Scheme:

Caption: General reaction scheme for this compound synthesis.

Experimental Protocol (Illustrative)

While a specific, detailed protocol from a primary source remains elusive in the public domain, a general procedure for esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be inferred.

-

Reaction Setup: Indomethacin and the proglumide derivative are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Coupling Agent Addition: DMAP is added to the solution, followed by the slow, portion-wise addition of DCC at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Table 1: Illustrative Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reactants | Indomethacin, Proglumide Derivative |

| Coupling System | DCC/DMAP |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Silica Gel Chromatography |

| Expected Yield | Moderate to High (Specific data not available) |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Development of Novel this compound Derivatives

The development of novel derivatives of this compound is an area with significant potential for improving upon the parent drug's properties. Research in this area is primarily focused on modifications to either the indomethacin or the proglumide moiety to achieve:

-

Enhanced anti-inflammatory potency.

-

Improved gastrointestinal safety profile.

-

Modified pharmacokinetic properties (e.g., longer half-life, targeted delivery).

-

Reduced systemic side effects.

While specific examples of this compound derivatives are not widely reported, the principles of medicinal chemistry suggest several logical avenues for derivatization.

Strategies for Derivative Synthesis

Workflow for Novel Derivative Development:

Caption: Workflow for the development of novel this compound derivatives.

Potential Modifications and Rationale

-

Modification of the Indomethacin Moiety:

-

Substitution on the Indole Ring: Introducing different substituents on the indole nucleus could modulate COX-2 selectivity and potency.

-

Variation of the Acyl Group: Replacing the p-chlorobenzoyl group with other aromatic or heterocyclic acyl groups may alter the binding affinity to the COX enzymes.

-

-

Modification of the Proglumide Moiety:

-

Alteration of the Amino Acid Linker: Replacing the glutamic acid residue could influence the rate of hydrolysis and the pharmacokinetic profile.

-

Modification of the Piperazine Ring: Substitutions on the piperazine ring could impact the drug's solubility and distribution.

-

Table 2: Potential this compound Derivatives and Their Rationale

| Derivative Class | Modification | Rationale |

| Indomethacin Analogs | Replacement of p-chlorobenzoyl with other acyl groups | Modulate COX-1/COX-2 selectivity and potency. |

| Substitution on the indole ring | Enhance anti-inflammatory activity and reduce side effects. | |

| Proglumide Analogs | Variation of the amino acid linker | Alter the rate of prodrug cleavage and drug release. |

| Modification of the piperazine moiety | Improve solubility and pharmacokinetic properties. |

Signaling Pathways

The primary mechanism of action of this compound's active metabolite, indomethacin, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Prostaglandin Synthesis Pathway and Site of Action of Indomethacin:

Caption: Inhibition of the prostaglandin synthesis pathway by indomethacin.

Conclusion

This compound represents a thoughtful approach to NSAID therapy, combining a potent anti-inflammatory agent with a gastroprotective moiety in a single molecule. While the core synthesis relies on established esterification chemistry, the exploration of novel derivatives offers a promising frontier for the development of safer and more effective anti-inflammatory drugs. This guide has provided a foundational understanding of the synthesis of this compound and outlined rational approaches for the design and evaluation of its next-generation analogs. Further research, particularly in obtaining detailed experimental data and exploring the structure-activity relationships of novel derivatives, is crucial for advancing this class of compounds.

References

- 1. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumetacin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), as observed in key animal models. This compound is recognized as a prodrug, primarily exerting its therapeutic effects through its conversion to the active metabolite, Indometacin.[1][2][3] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details the experimental protocols used in its evaluation, and visualizes its metabolic pathways and study workflows.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of this compound have been characterized primarily in rat and dog models. These studies reveal significant metabolism of the parent compound and highlight its role as a delivery system for Indometacin.

Rat Model

Studies in rats, utilizing orally administered, radiolabelled [14C]-Proglumetacin, show slow absorption from the gastrointestinal tract.[1] The parent this compound compound is not found in blood, urine, or organs, indicating extensive first-pass metabolism.[1] Instead, several indolic metabolites are detected, with Indometacin being predominant.[1] The elimination of radioactivity from plasma follows a bi-exponential pattern, suggesting a flip-flop kinetic model where the absorption rate is slower than the elimination rate, possibly influenced by entero-hepatic recirculation.[1]

Table 1: Quantitative Pharmacokinetic Data for this compound in Rats (Oral Administration)

| Parameter | Value | Species/Sex | Notes | Source |

| Tmax (Peak Plasma Radioactivity) | 6 hours | Rat (Male & Female) | Reflects total radioactivity, not the parent drug. | [1] |

| Initial Elimination Half-life (t½) | 4.5 hours | Rat (Male & Female) | Based on plasma radioactivity. | [1] |

| Terminal Elimination Half-life (t½) | 16 hours | Rat (Male & Female) | Based on plasma radioactivity. | [1] |

| Excretion (Feces) | 60.8% | Rat (Male & Female) | Percentage of administered radioactivity. | [1] |

| Excretion (Urine) | 33.5% | Rat (Male & Female) | Percentage of administered radioactivity. | [1] |

| Unabsorbed Drug | ~8% | Rat (Male & Female) | Calculated from fecal radioactivity representing parent this compound. | [1] |

Dog Model

In dogs, a cross-over study comparing intravenous and oral administration confirmed that this compound is extensively metabolized.[4] The parent drug was only detectable in plasma following intravenous injection, not after oral dosing.[4] However, its primary metabolites, Indometacin and Proglumide, were found in plasma after both oral and intravenous routes.[4] The study concluded that the bioavailability of the active metabolites was comparable regardless of the administration route, as the areas under the curve (AUC) for Indometacin and Proglumide did not differ significantly between treatments.[4]

Table 2: Metabolite Detection in Dogs Following Different Administration Routes

| Compound | Intravenous (i.v.) Administration | Oral Administration | Source |

| This compound (Parent Drug) | Detected in Plasma | Not Detected in Plasma | [4] |

| CR 1015 (Metabolite) | Detected in Plasma | Not Detected in Plasma | [4] |

| Indometacin (Active Metabolite) | Detected in Plasma | Detected in Plasma | [4] |

| Proglumide (Metabolite) | Detected in Plasma | Detected in Plasma | [4] |

Metabolism of this compound

This compound is a carboxylic ester that undergoes hydrolysis to release its active components.[2][5] It is functionally related to Indometacin and Proglumide.[5] The primary metabolic event is its conversion to Indometacin, which is responsible for the main anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2][6] Other identified metabolites include Proglumide and, in dogs after IV administration, a hydroxylated derivative known as CR 1015.[4]

Unlike its active metabolite Indometacin, this compound and another metabolite, desproglumidethis compound (DPP), have been shown to strongly inhibit 5-lipoxygenase, which may contribute uniquely to its overall anti-inflammatory profile.[6]

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism has relied on established methodologies in animal research. The following sections detail the typical protocols employed.

Rat Pharmacokinetic Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound.

-

Animal Model: Male and female rats.[1]

-

Test Substance: this compound, often radiolabelled (e.g., with Carbon-14) to facilitate tracking of the molecule and its metabolites.[1]

-

Administration: Typically administered orally (p.o.) via gavage to assess its intended clinical route.[1]

-

Analytical Methods: Quantification of total radioactivity in samples is performed using liquid scintillation counting. For metabolite profiling, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the parent drug from its metabolites, which are then identified and quantified.[4][7][8]

Dog Bioavailability Study

-

Objective: To assess the absolute bioavailability of this compound and its active metabolites.

-

Animal Model: Beagle dogs are a commonly used non-rodent species.[4][9]

-

Study Design: A cross-over design is employed where each animal receives different formulations and routes of the drug in separate phases, with a washout period in between.[4] This typically includes an intravenous (i.v.) dose and one or more oral formulations (e.g., different salts).[4]

-

Sample Collection: Blood samples are collected at predetermined time points after each administration to generate plasma concentration-time profiles.[4]

-

Analytical Methods: Plasma concentrations of the parent drug and key metabolites (e.g., Indometacin, Proglumide) are determined using a validated HPLC method.[4]

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated. The absolute bioavailability of the metabolites from the oral formulations is determined by comparing the AUC from oral administration to the AUC from i.v. administration.

References

- 1. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma levels of this compound and its metabolites after intravenous or oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 9. [Chronic oral toxicity study of this compound maleate in beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Proglumetacin: A Codrug Approach to Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin emerges as a compelling example of rational drug design, specifically the codrug strategy, to enhance the therapeutic index of a potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This technical guide delineates the discovery, history, and multifaceted mechanism of action of this compound. It provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and elucidating signaling pathway diagrams. The core of this compound's innovation lies in its dual-action nature: upon administration, it metabolizes into Indomethacin, the active anti-inflammatory agent, and Proglumide, a gastroprotective moiety. This guide aims to furnish researchers and drug development professionals with a thorough understanding of this compound's scientific journey and its standing as a thoughtfully engineered therapeutic agent.

Discovery and Developmental History

This compound was developed by the Italian pharmaceutical company Zambon as a non-steroidal anti-inflammatory drug (NSAID).[1] It was designed as an ester prodrug, or codrug, of Indomethacin and Proglumide.[1] The primary motivation behind its development was to mitigate the gastrointestinal (GI) side effects commonly associated with Indomethacin, a potent but often poorly tolerated NSAID.[1] The innovative approach involved chemically linking Indomethacin with Proglumide, a drug known for its anti-ulcer and gastroprotective properties.[1] this compound is marketed under various trade names, including Afloxan and Protaxon, and is primarily used for managing pain and inflammation in conditions like arthritis and other musculoskeletal disorders.[1]

Mechanism of Action: A Dual-Pronged Approach

This compound's therapeutic effect is a direct consequence of its metabolic fate. Following oral administration, it is hydrolyzed by esterases in the plasma and liver to yield Indomethacin and Proglumide.[2]

Anti-inflammatory and Analgesic Action: The Role of Indomethacin

The anti-inflammatory and analgesic properties of this compound are attributable to its active metabolite, Indomethacin.[2][3] Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX enzymes, Indomethacin effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms.[1][2]

Gastroprotective Action: The Contribution of Proglumide

The co-administered Proglumide provides a unique gastroprotective effect. Proglumide acts as an antagonist of cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B, and also gastrin receptors.[4][5][6] By blocking these receptors in the gastrointestinal tract, Proglumide inhibits gastric acid secretion and motility.[5] This action helps to protect the gastric mucosa from the damaging effects of Indomethacin, which can disrupt the protective prostaglandin layer in the stomach.[1]

Potential Involvement of the 5-Lipoxygenase Pathway

Interestingly, studies have shown that this compound itself, unlike Indomethacin, can inhibit the 5-lipoxygenase (5-LOX) pathway.[3][7] The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators.[8] this compound has been shown to strongly inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-LOX pathway, with a reported IC50 of 1.5 µM.[3][7] This suggests that this compound may possess a broader anti-inflammatory profile than Indomethacin alone, although the primary anti-inflammatory effect is attributed to its conversion to Indomethacin.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound and its metabolites.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites

| Compound | Target Enzyme | Assay System | IC50 Value | Reference |

| This compound (PGM) | Cyclooxygenase (PGE2 formation) | Sheep seminal vesicle microsomes | 310 µM | [3] |

| This compound (PGM) | Cyclooxygenase (TXB2 formation) | Washed rabbit platelet suspension | 6.3 µM | [3] |

| Desproglumidethis compound (DPP) | Cyclooxygenase | - | Less inhibition than Indomethacin | [3] |

| Indomethacin | Cyclooxygenase (ovine COX-1) | - | 0.42 µM | [9] |

| Indomethacin | Cyclooxygenase (human COX-2) | - | 2.75 µM | [9] |

| This compound (PGM) | 5-Lipoxygenase (5-HETE formation) | Cytosol of guinea pig polymorphonuclear leukocytes | 1.5 µM | [3][7] |

| Desproglumidethis compound (DPP) | 5-Lipoxygenase (5-HETE formation) | Cytosol of guinea pig polymorphonuclear leukocytes | 16.3 µM | [3] |

Table 2: Pharmacokinetic Parameters of Indomethacin in Humans (for comparison)

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration (Cmax) | 2369.40 ± 969.06 ng/mL | 50 mg single dose, fasting | [10] |

| Time to Peak Plasma Concentration (Tmax) | 2.02 hours (median) | 50 mg single dose, fasting | [10] |

| Area Under the Curve (AUC) | 7646.23 ng·h/mL | 50 mg single dose, fasting | [10] |

| Elimination Half-life (t1/2) | ~10 hours | Following multiple doses of acemetacin (prodrug) | [11] |

| Protein Binding | >90% | - | [12] |

Table 3: Clinical Efficacy of this compound in Rheumatic and Inflammatory Disorders

| Indication | Study Design | Treatment | Key Outcomes | Reference |

| Rheumatoid Arthritis | 3-month, double-blind, comparative | This compound (300 mg/day) vs. Naproxen (500 mg/day) | This compound showed a trend towards greater effectiveness in reducing morning stiffness, articular inflammation score, and ESR. | [13] |

| Osteoarthritis, Rheumatoid Arthritis, Spondyloarthritis | Open-label | This compound (varied doses) | 88.9% of patients showed good therapeutic efficacy with progressive decrease in joint pain. | [14] |

Note: Specific quantitative changes in pain scores (e.g., WOMAC) from baseline for this compound clinical trials are not consistently reported in the available literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and its metabolites on COX enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., ELISA for PGE2, oxygen electrode, or LC-MS/MS for prostaglandin products)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and cofactors.

-

Add the COX enzyme to the reaction mixture and incubate for a short period to allow for enzyme stabilization.

-

Add various concentrations of the test compound or vehicle control to the enzyme mixture and pre-incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction (e.g., by adding a stopping reagent or by rapid freezing).

-

Quantify the amount of prostaglandin product formed using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9][15]

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Model)

This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of compounds.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound (this compound) or reference drug (Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[16][17][18]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationship of this compound as a codrug.

Caption: this compound Codrug Metabolism.

Caption: Arachidonic Acid Cascade and this compound's Points of Intervention.

Caption: Gastroprotective Mechanism of Proglumide.

Conclusion

This compound stands as a testament to the successful application of the codrug strategy in mitigating the adverse effects of a potent therapeutic agent. By covalently linking the potent anti-inflammatory Indomethacin with the gastroprotective agent Proglumide, a molecule with an improved therapeutic window was created. The dual mechanism of action, providing both anti-inflammatory efficacy and built-in gastric protection, addresses a significant clinical challenge associated with long-term NSAID therapy. Furthermore, the potential for a direct inhibitory effect on the 5-lipoxygenase pathway suggests a broader spectrum of anti-inflammatory activity that warrants further investigation. This in-depth guide provides a foundational understanding for researchers and clinicians interested in the rational design of safer and more effective anti-inflammatory drugs.

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. What is Proglumide used for? [synapse.patsnap.com]

- 6. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prostaglandins inhibit 5-lipoxygenase-activating protein expression and leukotriene B4 production from dendritic cells via an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and safety of low-dose submicron indomethacin 20 and 40 mg compared with indomethacin 50 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A 3-month, double-blind study of this compound and naproxen in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [this compound: a flexible and broad-spectrum antirheumatic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. researchgate.net [researchgate.net]

Proglumetacin Analogues and Their Cyclooxygenase Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for indomethacin, a potent but non-selective cyclooxygenase (COX) inhibitor. This technical guide explores the landscape of this compound analogues, focusing on their cyclooxygenase inhibitory activity. It provides a comprehensive overview of the synthetic strategies aimed at modulating COX-1 and COX-2 selectivity, detailed experimental protocols for assessing their inhibitory potential, and a quantitative analysis of their structure-activity relationships. This document is intended to be a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents with improved therapeutic profiles.

Introduction: this compound and the Cyclooxygenase Landscape

This compound is a well-established NSAID that capitalizes on a prodrug strategy to deliver its active metabolite, indomethacin.[1][2] Upon oral administration, this compound is metabolized in the body, releasing indomethacin, which then exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[1]

The COX enzyme family has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[1]

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal complications.[3] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide the therapeutic benefits of NSAIDs with a reduced risk of gastrointestinal toxicity.[4]

Research into this compound analogues has largely mirrored the broader trends in NSAID development, with a significant focus on modifying the parent structure to achieve greater selectivity for COX-2 over COX-1. As this compound's active form is indomethacin, much of this research has centered on creating novel indomethacin derivatives that can be considered functional analogues of this compound's therapeutic action.

Quantitative Analysis of Cyclooxygenase Inhibition

The inhibitory potency of this compound analogues against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of a compound for COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of indomethacin analogues, which are structurally related to the active metabolite of this compound. These analogues were synthesized by converting the carboxylic acid moiety of indomethacin into various amides and esters, a strategy that has been shown to significantly enhance COX-2 selectivity.[5]

| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | -OH | 0.05 | 0.9 | 0.05 |

| Amide Analogues | ||||

| Analogue 1 | -NHCH3 | > 100 | 0.9 | > 111 |

| Analogue 2 | -NH(CH2)2CH3 | > 100 | 0.15 | > 667 |

| Analogue 3 | -NH(CH2)3-phenyl | 25 | 0.03 | 833 |

| Ester Analogues | ||||

| Analogue 4 | -OCH3 | 60 | 0.05 | 1200 |

| Analogue 5 | -O(CH2)2CH3 | 80 | 0.08 | 1000 |

| Analogue 6 | -O-phenyl | 15 | 0.01 | 1500 |

Data sourced from Kalgutkar et al. (2000).[5]

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of this compound analogues. A widely used and reliable method is the in vitro fluorometric inhibitor screening assay.

Fluorometric COX Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.[6]

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Human Recombinant COX-1 or COX-2 enzyme

-

Test inhibitors (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well white opaque plate with a flat bottom

-

Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a 10X solution of the test inhibitor in the appropriate solvent.

-

Reconstitute the COX-1 or COX-2 enzyme with sterile ddH2O and keep on ice.

-

Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare the arachidonic acid solution by mixing with NaOH.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the following:

-

Enzyme Control (EC): 10 µL of Assay Buffer.

-

Inhibitor Control (IC): 2 µL of the positive control inhibitor and 8 µL of Assay Buffer.

-

Sample Screen (S): 10 µL of the diluted test inhibitor.

-

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a fluorescence plate reader with excitation at 535 nm and emission at 587 nm.[6]

-

-

Calculation:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing Pathways and Workflows

Metabolic Pathway of this compound

This compound acts as a prodrug, undergoing metabolic conversion to its active form, indomethacin, which is then responsible for the inhibition of COX enzymes.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the key steps in the fluorometric COX inhibitor screening assay.

Conclusion

The development of this compound analogues, primarily through the modification of its active metabolite indomethacin, represents a promising strategy for creating novel anti-inflammatory agents with enhanced COX-2 selectivity. The conversion of the carboxylic acid moiety to amides and esters has been shown to be a particularly effective approach for improving the therapeutic index of this class of drugs. The experimental protocols and data presented in this guide provide a framework for the continued exploration and evaluation of new this compound analogues with the potential for greater efficacy and reduced side effects in the treatment of inflammatory conditions. Future research should continue to explore diverse structural modifications and employ robust screening assays to identify lead candidates for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Targets of Proglumetacin Beyond COX Inhibition: An In-depth Technical Guide

Executive Summary

Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) recognized primarily as a prodrug of Indomethacin, with its therapeutic effects largely attributed to the potent, non-selective inhibition of cyclooxygenase (COX) enzymes by its active metabolite.[1][2] This mechanism effectively reduces the synthesis of pro-inflammatory prostaglandins. However, a growing body of evidence reveals that the therapeutic profile of this compound and Indomethacin extends beyond COX inhibition. This guide delves into these alternative mechanisms, providing a technical overview for researchers and drug development professionals. We will explore the distinct activities of the parent molecule, this compound, such as 5-lipoxygenase inhibition, and the diverse COX-independent actions of its metabolite, Indomethacin, including the modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), enhancement of prostaglandin catabolism via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and interference with key inflammatory signaling cascades like NF-κB. Understanding these targets is crucial for elucidating the complete pharmacological profile of this compound and for identifying novel therapeutic strategies.

This compound: Metabolism and Primary Mode of Action

This compound (PGM) is chemically an indomethacin derivative. Following oral administration, it is hydrolyzed by esterases in the plasma and liver to yield its primary active metabolite, Indomethacin (IND), which is responsible for the majority of its systemic anti-inflammatory, analgesic, and antipyretic effects.[1][3] While the anti-inflammatory action of PGM is considered to be mainly dependent on its conversion to Indomethacin, studies have shown that PGM can also be active upon local administration, suggesting it is not merely a simple prodrug and may possess its own distinct activities.[4]

COX-Independent Targets of the this compound Molecule

Before its conversion to Indomethacin, the this compound molecule itself exhibits unique pharmacological activities, distinguishing it from its active metabolite.

5-Lipoxygenase (5-LOX) Inhibition

The arachidonic acid cascade involves multiple enzymatic pathways. While COX enzymes produce prostaglandins, the 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. Unlike Indomethacin, this compound and its other major metabolite, desproglumidethis compound (DPP), have been shown to be strong inhibitors of 5-HETE formation, a key product of the 5-LOX pathway.[5][6] This unique activity on 5-lipoxygenase may contribute significantly to its overall anti-inflammatory effect by dually targeting both prostaglandin and leukotriene synthesis.[5]

Platelet Membrane Interaction

Studies on rabbit platelet aggregation induced by sodium arachidonate (SAA) or collagen in vitro revealed that the inhibitory effects of this compound and its metabolite DPP were as potent as Indomethacin.[5] This potent activity, which contrasts with this compound's weak direct COX inhibition, suggests a mechanism associated with direct platelet membrane interaction rather than solely blocking prostaglandin synthesis.[5]

| Compound | Target/Process | IC50 Value | Source |

| This compound (PGM) | PGE2 Formation (COX) | 310 µM | [5][6] |

| TXB2 Formation (Platelet COX) | 6.3 µM | [5][6] | |

| 5-HETE Formation (5-LOX) | 1.5 µM | [5][6] | |

| Desproglumide-PGM (DPP) | 5-HETE Formation (5-LOX) | 16.3 µM | [5][6] |

| Indomethacin (IND) | COX-1 | 18 nM | [7] |

| COX-2 | 26 nM | [7] | |

| Table 1: Comparative inhibitory concentrations of this compound and its metabolites. |

COX-Independent Targets of Indomethacin (Active Metabolite)

The majority of this compound's therapeutic effects are mediated by Indomethacin. Indomethacin interacts with several cellular targets beyond the COX enzymes, contributing to its potent anti-inflammatory and potential anti-neoplastic properties.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, playing key roles in adipogenesis, glucose metabolism, and inflammation.[8][9] Several NSAIDs, including Indomethacin, have been identified as modulators of PPARγ.[10] Crystallographic studies show that two molecules of Indomethacin can bind to the PPARγ ligand-binding pocket, engaging in contacts that resemble full agonists.[10] Consequently, Indomethacin acts as a strong partial agonist, capable of activating PPARγ and regulating its target genes, which may contribute to its anti-inflammatory effects independently of COX inhibition.[10]

Modulation of Prostaglandin Catabolism via 15-PGDH

In addition to inhibiting prostaglandin synthesis, Indomethacin can also influence prostaglandin levels by promoting their breakdown. It has been shown to enhance the expression and activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism of prostaglandins.[11] In human medullary thyroid carcinoma cells, this enhancement of 15-PGDH by Indomethacin was negatively correlated with cell proliferation.[11] This dual mechanism—reducing synthesis and increasing degradation—provides a powerful, combined approach to lowering pro-inflammatory and pro-tumoral prostaglandin levels.

Other COX-Independent Anti-Inflammatory Mechanisms

Indomethacin's anti-inflammatory profile is further broadened by its effects on other critical cellular processes:

-

Phospholipase A2 (PLA2) Inhibition: Indomethacin has been reported to inhibit PLA2, the enzyme that releases arachidonic acid from cell membranes.[1][12] This action occurs upstream of COX, reducing the available substrate for prostaglandin synthesis.

-

Inhibition of Leukocyte Migration: A key feature of inflammation is the infiltration of immune cells. Indomethacin can inhibit the migration of polymorphonuclear leukocytes to sites of inflammation, thereby dampening the inflammatory response.[1][4]

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of gene expression in response to inflammatory stimuli.[13][14] Numerous studies have demonstrated that NSAIDs can suppress cancer cell growth and inflammation through COX-independent mechanisms, including the inhibition of NF-κB activation.[15][16] This interference can prevent the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Induction of Apoptosis: In the context of oncology, NSAIDs including Indomethacin are known to induce apoptosis (programmed cell death) in various cancer cell lines.[15][17] This effect is often independent of COX expression levels in the tumor cells, highlighting a distinct anti-cancer pathway.[15][18]

Experimental Methodologies

The findings described in this guide are based on a variety of experimental protocols. Below are summaries of the key methodologies cited.

-

Cyclooxygenase (COX) Activity Assay:

-

Objective: To measure the inhibition of prostaglandin synthesis.

-

Methodology: Microsomes from sheep seminal vesicles were used as a source of COX enzymes. The assay mixture was incubated with this compound or Indomethacin. The formation of Prostaglandin E2 (PGE2) from arachidonic acid substrate was quantified to determine the extent of enzyme inhibition and calculate IC50 values.[5] A similar assay using washed rabbit platelet suspensions was used to measure Thromboxane B2 (TXB2) formation.[5]

-

-

5-Lipoxygenase (5-LOX) Activity Assay:

-

Objective: To measure the inhibition of leukotriene synthesis.

-

Methodology: The cytosol fraction from guinea pig polymorphonuclear leukocytes served as the source of 5-LOX. The assay measured the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) in the presence of the test compounds (this compound, DPP, Indomethacin) to assess their inhibitory activity on the 5-LOX pathway.[5][6]

-

-

In Vitro Platelet Aggregation Assay:

-

Objective: To assess the effect of compounds on platelet function.

-

Methodology: Platelet-rich plasma was prepared from rabbits. Aggregation was induced using agents such as sodium arachidonate (SAA) or collagen. The ability of this compound, DPP, and Indomethacin to inhibit this aggregation was measured spectrophotometrically.[5]

-

-

PPARγ Interaction and Activity Analysis:

-

Objective: To determine the binding and functional effect of Indomethacin on PPARγ.

-

Methodology: X-ray crystallography was used to resolve the three-dimensional structure of Indomethacin bound to the PPARγ ligand-binding pocket.[10] Functional activity was assessed in PPARγ-dependent 3T3-L1 cells by measuring adipogenic activity and the expression of known PPARγ target genes via quantitative PCR after treatment with the drug.[10]

-

-

15-PGDH Expression and Cell Proliferation Assay:

-

Objective: To evaluate the effect of Indomethacin on 15-PGDH and cancer cell growth.

-

Methodology: Human medullary thyroid carcinoma (TT) cells were cultured and treated with varying concentrations of Indomethacin over time. Cell proliferation was measured using standard cell counting techniques. The expression and activity of the 15-PGDH enzyme in these cells were determined using methods such as Western blotting and enzymatic assays.[11]

-

Summary and Future Directions

This compound's therapeutic actions are more complex than simple COX inhibition via its active metabolite, Indomethacin. The parent drug possesses a unique and potent inhibitory effect on the 5-lipoxygenase pathway, while Indomethacin engages with multiple COX-independent targets that are critical to inflammation and cell growth signaling.

| Molecule | Target/Pathway | Effect | Potential Therapeutic Implication |

| This compound | 5-Lipoxygenase (5-LOX) | Inhibition | Reduction of pro-inflammatory leukotrienes |

| Platelet Membrane | Interaction/Inhibition | Anti-thrombotic effects | |

| Indomethacin | PPARγ | Partial Agonism | Anti-inflammatory, metabolic regulation |

| 15-PGDH | Enhanced Expression/Activity | Increased prostaglandin breakdown, anti-proliferative | |

| Phospholipase A2 (PLA2) | Inhibition | Reduced arachidonic acid availability | |

| Leukocyte Migration | Inhibition | Reduced immune cell infiltration at inflammatory sites | |

| NF-κB Signaling | Inhibition | Broad suppression of inflammatory gene expression | |

| Apoptosis Pathways | Induction | Anti-cancer activity | |

| Table 2: Summary of this compound's Non-COX Therapeutic Targets. |

This multi-targeted profile helps explain the potent clinical efficacy of this compound. Future research should focus on designing novel Indomethacin analogs that can selectively leverage these COX-independent pathways. For instance, enhancing PPARγ agonism or 15-PGDH activation while minimizing COX-1 inhibition could lead to the development of safer and more targeted anti-inflammatory or anti-cancer agents. A deeper understanding of these mechanisms will continue to open new avenues for drug development and therapeutic application.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity PMID: 3102823 | MCE [medchemexpress.cn]

- 7. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]

- 8. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indomethacin, a cox inhibitor, enhances 15-PGDH and decreases human tumoral C cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. advances.umw.edu.pl [advances.umw.edu.pl]

- 17. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Proglumetacin Pharmacodynamics: A Technical Guide to its Core Mechanism and Dose-Response Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) designed as a mutual prodrug of indomethacin and proglumide.[1] This design aims to leverage the potent anti-inflammatory and analgesic properties of indomethacin while mitigating its well-documented gastrointestinal side effects through the gastroprotective effects of proglumide.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, its dose-response relationship, and detailed experimental protocols for its evaluation. The core mechanism of action revolves around its metabolic conversion to indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of pro-inflammatory prostaglandins.[2][3] This document synthesizes available quantitative data, outlines key signaling pathways, and describes relevant experimental methodologies to support further research and development in this area.

Pharmacodynamics: Mechanism of Action

This compound itself is largely inactive. Its therapeutic effects are primarily attributable to its active metabolite, indomethacin, and to a lesser extent, its other metabolites.[4][5] Upon oral administration, this compound is absorbed and hydrolyzed in the liver and plasma to yield indomethacin and proglumide.[1][3]

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The principal mechanism of action of this compound is the inhibition of COX-1 and COX-2 enzymes by its active metabolite, indomethacin.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] By non-selectively inhibiting both COX isoforms, indomethacin effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][8]

The pro-inflammatory cascade initiated by cellular stimuli leads to the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, a potent inflammatory mediator. Indomethacin, the active metabolite of this compound, blocks this conversion, thereby reducing the downstream effects of prostaglandins.

Figure 1: this compound's primary mechanism of action via COX inhibition.

Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

Interestingly, this compound and its metabolite desproglumidethis compound (DPP) have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes from arachidonic acid.[4] Leukotrienes are also potent mediators of inflammation. This inhibitory effect on 5-LOX is not observed with indomethacin, suggesting a unique contribution of the parent drug and its other metabolites to the overall anti-inflammatory profile.[4]

Figure 2: Secondary mechanism of this compound and DPP via 5-LOX inhibition.

Dose-Response Relationship

The clinical efficacy and side effects of this compound are dose-dependent. The typical adult oral dosage ranges from 150 to 450 mg per day, administered in divided doses, with some studies using up to 600 mg/day.[2][9] It is recommended to be taken with food to minimize gastrointestinal discomfort.[2]

Quantitative Data on Efficacy and Enzyme Inhibition

The following tables summarize the available quantitative data regarding the dose-response relationship and enzyme inhibition of this compound and its metabolites.

| Parameter | This compound (PGM) | Desproglumidethis compound (DPP) | Indomethacin (IND) | Reference |

| IC50 for PGE2 formation (sheep seminal vesicle microsomes) | 310 µM | Less inhibition than IND | Potent inhibitor | [4] |

| IC50 for TXB2 formation (rabbit platelet suspension) | 6.3 µM | Less inhibition than IND | Potent inhibitor | [4] |

| IC50 for 5-HETE formation (guinea pig PMN leukocytes cytosol) | 1.5 µM | 16.3 µM | No significant inhibition | [4] |

| AC50 for SARS-CoV Mpro inhibition | 8.9 µM | - | - | [10] |

Table 1: In Vitro Enzyme Inhibition Data

| Study Type | Dose | Effect | Reference |

| Open-label, multicenter study in patients with cervical or low-back pain | 450 mg/day for 7 days | Significant reduction in pain and improvement in function. | [11] |

| Crossover study in patients with primary polyarthrosis | 300 mg/day | Effective in managing disturbing symptoms. | [12] |

| Animal study (rats) | 0-30 mg/kg, orally | Dose-dependent inhibition of pouch exudate accumulation and leukocyte migration. 49.2% inhibition of leukocyte migration at 30 mg/kg. | [10] |

| Animal study (mice) - phenylquinone-induced writhing | - | 0.8 and 2 times as potent as indomethacin when given 1 and 4 hours before injection, respectively. | [13] |

| Animal study (rats) - silver nitrate arthritis | - | 1.5 times more potent than indomethacin. | [13] |

| Animal study (rats) - yeast-induced fever | Dose-dependent antipyretic effect. | Moderate effect compared to indomethacin. | [13] |

Table 2: Clinical and Preclinical Dose-Response Data

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of key experimental protocols used to evaluate the pharmacodynamics of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound and its metabolites on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Source: Sheep seminal vesicle microsomes are commonly used as a source of COX-1. Recombinant human COX-2 can be used for isoform-specific inhibition studies.

-

Substrate: Arachidonic acid is used as the substrate.

-

Incubation: The enzyme source is pre-incubated with various concentrations of the test compounds (this compound, indomethacin, etc.) or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Measurement: The formation of prostaglandins (e.g., PGE2) or thromboxane B2 (TXB2) is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory effect of this compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound or a vehicle control is administered orally at various doses.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time points before and after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group relative to the vehicle control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Analgesic Activity: Phenylquinone-Induced Writhing in Mice

Objective: To evaluate the analgesic properties of this compound.

Methodology:

-

Animal Model: Male albino mice are typically used.

-

Drug Administration: this compound or a vehicle control is administered orally at various doses.

-

Induction of Pain: An intraperitoneal injection of phenylquinone is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

Observation: The number of writhes is counted for a specific period following the phenylquinone injection.

-

Data Analysis: The percentage of protection from writhing is calculated for each dose group compared to the control group.

Conclusion

This compound's pharmacodynamic profile is characterized by its role as a prodrug of indomethacin, a potent non-selective COX inhibitor. This primary mechanism underpins its anti-inflammatory, analgesic, and antipyretic effects. Additionally, the parent compound and another metabolite exhibit a unique inhibitory effect on 5-lipoxygenase, which may contribute to its overall therapeutic action and differentiate it from indomethacin alone. The dose-response relationship has been established through both preclinical and clinical studies, with a typical oral dose range of 150-450 mg/day in adults. The proglumide moiety is intended to provide a gastroprotective effect, potentially improving the safety profile compared to indomethacin. A thorough understanding of its pharmacodynamics, supported by robust experimental evaluation, is essential for the continued development and optimal clinical application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. mims.com [mims.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A large, open-label study of this compound in the treatment of patients with cervical and low-back pain | DIAL.pr - BOREAL [dial.uclouvain.be]

- 12. [Clinical study of patients with primary polyarthritis. Cross-over comparative study of this compound and naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Proglumetacin's effects on prostaglandin synthesis pathways

An In-depth Technical Guide on Proglumetacin's Effects on Prostaglandin Synthesis Pathways

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathways after its metabolic conversion to indomethacin.[1][2] Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms.[2] Unique to this compound, the parent compound and its metabolite, desproglumidethis compound (DPP), also demonstrate significant inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[3] This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presents quantitative data on its inhibitory actions, details relevant experimental protocols, and visualizes the core mechanisms and workflows.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that play a critical role in mediating inflammation, pain, and fever.[1][4] Their synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2. Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][6]

-

Cyclooxygenase (COX) Pathway: The COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[5] PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (which is rapidly converted to its inactive form, thromboxane B2).[5][7] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2][8]

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor to the leukotrienes and 5-hydroxy-eicosatetraenoic acid (5-HETE).[3] These molecules are potent mediators of inflammation and allergic responses.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects through a dual mechanism that involves its metabolic products and the parent drug itself.

Pro-drug Metabolism and COX Inhibition

Upon oral administration, this compound is hydrolyzed by esterases in the liver and plasma to yield its two major active metabolites: indomethacin and proglumide .[2][9]

-

Indomethacin: As the primary active metabolite, indomethacin is responsible for the majority of the anti-inflammatory effect. It is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] By blocking these enzymes, indomethacin effectively halts the conversion of arachidonic acid to PGH2, thereby drastically reducing the production of pro-inflammatory prostaglandins like PGE2.[2][9]

-

Proglumide: This component has been shown to possess gastroprotective properties, which may help to mitigate the gastrointestinal side effects commonly associated with non-selective COX inhibition by indomethacin.[1]

Direct Lipoxygenase Inhibition

Unlike its active metabolite indomethacin, this compound itself, along with another metabolite, desproglumidethis compound (DPP), demonstrates a distinct inhibitory effect on the 5-lipoxygenase pathway.[3] This action reduces the synthesis of chemotactic lipids like 5-HETE, contributing to the drug's overall anti-inflammatory profile by a mechanism independent of prostaglandin inhibition.[3][10]

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound and its metabolites against key enzymes in the arachidonic acid cascade has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound | Target Enzyme | Target Product / Assay | IC50 Value (µM) | Reference |

| This compound (PGM) | Cyclooxygenase | PGE2 formation (sheep seminal vesicles) | 310 | [3] |

| Cyclooxygenase | Thromboxane B2 (TXB2) formation | 6.3 | [3] | |

| 5-Lipoxygenase | 5-HETE formation | 1.5 | [3][10] | |

| Indomethacin (Active Metabolite) | COX-1 | PGE2 reduction (human chondrocytes) | 0.063 | [11] |

| COX-2 | PGE2 reduction (human chondrocytes) | 0.48 | [11] | |

| Desproglumidethis compound (DPP) | 5-Lipoxygenase | 5-HETE formation | 16.3 | [3] |

Table 1: Summary of IC50 values for this compound and its metabolites.

The data clearly indicates that while this compound itself is a relatively weak inhibitor of cyclooxygenase compared to its metabolite indomethacin, it is a potent inhibitor of 5-lipoxygenase.[3] Indomethacin is a highly potent, non-selective COX inhibitor, being approximately 7.6 times more active against COX-1 than COX-2 in the human chondrocyte model.[11]

Experimental Protocols

The assessment of this compound's effect on prostaglandin synthesis involves various in vitro, ex vivo, and in vivo methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the IC50 of a compound against COX enzymes using a microsomal preparation.

Objective: To measure the dose-dependent inhibition of PGE2 synthesis by a test compound.

Materials:

-

Sheep seminal vesicle microsomes (as a source of COX enzymes).

-

Arachidonic acid (substrate).

-

Test compound (e.g., this compound, Indomethacin) at various concentrations.

-

Reaction buffer (e.g., Tris-HCl buffer).

-

Indomethacin (for stopping the reaction).

-

PGE2 Enzyme Immunoassay (EIA) kit.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in the reaction buffer.

-

Incubation: In a microcentrifuge tube, combine the sheep seminal vesicle microsomes with either the test compound dilution or a vehicle control. Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to each tube to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of indomethacin or by placing the tubes on ice and adding a strong acid.

-

Quantification: Centrifuge the tubes to pellet the microsomes. Collect the supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.[11]

In Vivo Anti-Inflammatory and PG Inhibition Assay (Carrageenin-Induced Pleurisy Model)

This protocol describes an in vivo model to assess the ability of an orally administered drug to inhibit prostaglandin production at a site of inflammation.[12]

Objective: To measure the inhibition of PGE2 and 6-keto-PGF1α levels in inflammatory exudate following oral administration of a test compound.

Materials:

-

Sprague-Dawley rats.

-

Carrageenin solution (e.g., 1% in saline).

-

Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

-

Saline solution.

-

PGE2 and 6-keto-PGF1α EIA kits.

Methodology:

-

Induction of Pleurisy: Anesthetize the rats and inject carrageenin solution intrapleurally to induce an inflammatory response.

-

Drug Administration: At a set time post-carrageenin injection (e.g., 2 hours), administer the test compound or vehicle control orally to different groups of rats.[12]

-

Exudate Collection: At a specified time after drug administration (e.g., 1 or 3 hours), humanely euthanize the animals. Carefully open the thoracic cavity and collect the pleural exudate.[12]

-

Sample Processing: Measure the volume of the exudate. Centrifuge the exudate to remove cells and debris.

-

PG Measurement: Analyze the supernatant for concentrations of PGE2 and 6-keto-PGF1α using specific EIA kits. The level of prostaglandins in the exudate is representative of production within the inflammatory tissue.[12]

-

Data Analysis: Compare the prostaglandin levels in the drug-treated groups to the vehicle-treated control group. Calculate the dose-dependent inhibition and determine the ID50 (the dose required to inhibit the response by 50%).[12]

Conclusion

This compound demonstrates a multi-faceted mechanism of action against the key enzymatic pathways of inflammation. Its primary therapeutic effect is derived from its metabolic conversion to indomethacin, a potent non-selective inhibitor of both COX-1 and COX-2 enzymes, leading to a profound reduction in the synthesis of inflammatory prostaglandins. Furthermore, the parent drug and its DPP metabolite possess a unique and clinically relevant inhibitory activity against 5-lipoxygenase, an action not shared by indomethacin. This dual inhibition of both the cyclooxygenase and lipoxygenase pathways suggests a broader anti-inflammatory profile for this compound compared to other NSAIDs that target only the COX enzymes. This comprehensive mechanism, combined with the gastroprotective properties of its proglumide metabolite, underscores its utility in the management of pain and inflammation.

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medcentral.com [medcentral.com]

- 9. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proglumetacin Administration Protocols for In Vivo Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of proglumetacin in common rodent models of inflammation and pain. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of indomethacin, exerting its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This document outlines recommended dosages, administration routes, and experimental procedures for evaluating the anti-inflammatory and analgesic efficacy of this compound in rats and mice.

Mechanism of Action: Cyclooxygenase Inhibition